molecular formula C17H13BrN4O5S2 B2396631 N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide CAS No. 893144-22-4

N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide

Cat. No.: B2396631
CAS No.: 893144-22-4
M. Wt: 497.34
InChI Key: YIUXCVHZTKVLNV-UHFFFAOYSA-N
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Description

N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide is a recognized and potent inhibitor of PARP14 (ARTD8), a mono-ADP-ribosyltransferase [Source] . This compound has emerged as a critical pharmacological tool for dissecting the role of PARP14 in key disease-relevant pathways. Its primary research value lies in investigating the macrophage immune response , where PARP14 functions as a key regulator of immunosuppressive gene expression. By selectively inhibiting PARP14 enzymatic activity, this compound facilitates the study of cancer cell survival mechanisms, particularly those related to STAT6 signaling, and has shown utility in re-sensitizing resistant cancer models to conventional chemotherapeutics . Researchers utilize this inhibitor to explore novel therapeutic strategies in oncology and immunology, specifically targeting the ADP-ribosylation-dependent mechanisms that control gene transcription and cell fate within the tumor microenvironment.

Properties

IUPAC Name

N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-bromofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN4O5S2/c18-13-4-3-11(27-13)15(24)20-16-21-22-17(29-16)28-7-14(23)19-6-9-1-2-10-12(5-9)26-8-25-10/h1-5H,6-8H2,(H,19,23)(H,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUXCVHZTKVLNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(S3)NC(=O)C4=CC=C(O4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It’s known that similar compounds can induce apoptosis and cause cell cycle arrests in cancer cell lines. Apoptosis is a form of programmed cell death, which is a crucial process in preventing the proliferation of cancer cells. Cell cycle arrest prevents the cells from dividing and proliferating.

Biochemical Pathways

The compound likely affects the biochemical pathways involved in cell cycle regulation and apoptosis. These pathways are crucial for controlling cell growth and division. When these pathways are disrupted, it can lead to uncontrolled cell growth, a hallmark of cancer.

Result of Action

The compound has shown potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines. This suggests that the compound is effective in inhibiting the growth of these cancer cells.

Biological Activity

N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H20N4O4S2C_{21}H_{20}N_{4}O_{4}S_{2}, with a molecular weight of approximately 456.54 g/mol. The structure features several functional groups including a benzo[d][1,3]dioxole moiety , a thiadiazole ring , and a bromofuran group , which are critical for its biological interactions.

Target and Mode of Action

Research indicates that compounds similar to this compound exhibit significant antitumor activity. The proposed mechanisms include:

  • Induction of Apoptosis: Similar compounds have been shown to trigger programmed cell death in various cancer cell lines.
  • Cell Cycle Arrest: Studies indicate that this compound may cause S-phase and G2/M-phase arrests in HeLa cells.

These actions suggest that the compound interferes with cellular pathways related to growth and division.

Antitumor Activity

The compound demonstrates potent growth inhibition against various human cancer cell lines. The IC50 values are generally reported to be below 5 μM, indicating strong efficacy in inhibiting cell proliferation. The following table summarizes the biological activity observed in recent studies:

Cell Line IC50 (μM) Effect
HeLa< 5Induction of apoptosis
MCF7 (Breast Cancer)< 5Cell cycle arrest
A549 (Lung Cancer)< 5Growth inhibition

Case Studies and Research Findings

  • Study on Antitumor Properties : A recent study assessed the cytotoxic effects of various derivatives related to this compound on multiple cancer cell lines. Results indicated that compounds with similar structural features exhibited significant tumor growth inhibitory properties .
  • Mechanistic Insights : Investigations into the biochemical pathways affected by this compound revealed its potential to modulate key signaling pathways involved in apoptosis and cell cycle regulation. For instance, compounds containing the benzo[d][1,3]dioxole moiety have been linked to enhanced apoptotic signaling.
  • Comparative Analysis : In comparison with other known anticancer agents, this compound demonstrated comparable or superior efficacy against certain cancer types .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs in the literature share heterocyclic cores (thiadiazole, oxadiazole, thiazole) and substituents influencing bioactivity. Key comparisons are summarized below:

Compound Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 1,3,4-Thiadiazole 5-Bromofuran-2-carboxamide, benzodioxol-5-ylmethyl acetamide C₁₉H₁₅BrN₄O₅S₂ 555.39 (calculated)
N-(5-Ethylamino-thiazol-2-yl)-3-hydroxy-5-nitro-benzofuran-2-carbohydrazide () Thiazole + Benzofuran Nitro, hydroxy, ethylamino carbohydrazide C₁₅H₁₄N₆O₅S 406.37
N-(5-Benzylthio-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-oxadiazol-2-ylthio)acetamide () 1,3,4-Thiadiazole + Oxadiazole Benzylthio, 4-chlorophenyl, oxadiazole C₁₉H₁₄ClN₅O₂S₃ 487.98
Compound 85: Benzo[d][1,3]dioxol-cyclopropane-thiazole carboxamide () Thiazole + Cyclopropane Benzo[d][1,3]dioxol, 4-hydroxyphenyl, trifluoromethoxybenzoyl C₂₉H₂₂F₃N₃O₆S 609.56
Key Observations:
  • Electronic Effects : The bromofuran in the target compound may enhance electrophilic reactivity compared to nitro () or chlorophenyl () groups, influencing binding to cysteine-rich enzyme active sites.
  • Heterocyclic Diversity: Thiadiazole (target) vs.
  • Bioisosteric Replacements : The benzodioxol group (target) shares aromaticity with the 4-chlorophenyl moiety () but offers reduced toxicity compared to halogenated analogs .

Critical Comparison :

  • refluxes oxadiazole-thiols with thiadiazole halides in acetone/K₂CO₃, yielding disubstituted thiadiazoles in 65–78% yields .
  • uses carbodiimide-mediated coupling for cyclopropane-carboxamide attachment, achieving 26% yield .

Physicochemical Properties and Analytical Characterization

Calculated properties and experimental data for analogs highlight trends:

  • Solubility : Thiadiazole derivatives (target, ) are less polar than benzofuran carbohydrazides (), likely due to bromine’s hydrophobic contribution.
  • Stability : Benzodioxol groups (target, ) resist oxidative degradation better than nitro-substituted analogs ().
  • Spectroscopic Confirmation : IR and NMR data for related compounds confirm carbonyl (1650–1700 cm⁻¹) and aromatic proton signals (δ 7.0–8.5 ppm) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Thiadiazole Core Formation : Condensation of thiosemicarbazide derivatives with bromofuran-carboxylic acid precursors under reflux conditions (e.g., ethanol, 80°C) .

Functionalization : Coupling the benzo[d][1,3]dioxole moiety via a methylamino linker using reagents like EDCI/HOBt for amide bond formation .

Thioether Linkage : Reaction of the thiol group with α-bromoacetamide intermediates in DMF at 60°C .

  • Key Parameters : Microwave-assisted synthesis (100–120°C, 20–30 min) can improve yields (75–85%) compared to conventional heating (60–70%) .

Q. How can researchers validate the structural integrity of this compound during synthesis?

  • Methodological Answer : Use a combination of:

NMR Spectroscopy : Confirm proton environments (e.g., aromatic protons from benzo[d][1,3]dioxole at δ 6.7–7.1 ppm, thiadiazole protons at δ 8.2–8.5 ppm) .

Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~550–560) and fragmentation patterns .

HPLC-Purity Analysis : Use C18 columns with acetonitrile/water gradients (90–95% purity threshold) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize:

Antimicrobial Assays : Broth microdilution (MIC against S. aureus and E. coli) .

Anticancer Screening : MTT assays on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .

Enzyme Inhibition : Fluorescence-based assays for kinases or proteases linked to the compound’s thiadiazole moiety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

Core Modifications : Replace the bromofuran with chlorothiophene or methyloxadiazole to assess electronic effects on activity .

Linker Optimization : Test ethylenediamine or PEG spacers instead of methylamino to improve solubility .

Docking Studies : Use AutoDock Vina to model interactions with targets like EGFR (PDB ID: 1M17) and validate via mutagenesis .

Q. How should researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .

Metabolic Stability Tests : Perform hepatic microsome assays (human/rat) to identify degradation products affecting potency .

Synergistic Studies : Combine with adjuvants (e.g., cisplatin) to determine if activity is context-dependent .

Q. What strategies can mitigate poor aqueous solubility during in vivo studies?

  • Methodological Answer :

Prodrug Design : Introduce phosphate esters at the carboxamide group for pH-dependent release .

Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) using solvent evaporation .

Co-Solvent Systems : Use Cremophor EL/ethanol (1:1 v/v) for parenteral administration .

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